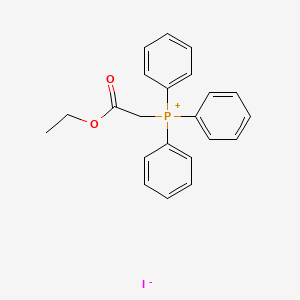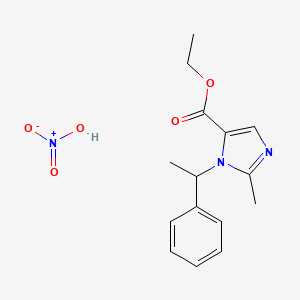
DL-1-(alpha-Methylbenzyl)-2-methylimidazole-5-carboxylic acid ethyl ester nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-1-(alpha-Methylbenzyl)-2-methylimidazole-5-carboxylic acid ethyl ester nitrate is a complex organic compound with a unique structure that combines an imidazole ring with a carboxylic acid ester and a nitrate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-1-(alpha-Methylbenzyl)-2-methylimidazole-5-carboxylic acid ethyl ester nitrate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of alpha-methylbenzylamine with 2-methylimidazole-5-carboxylic acid ethyl ester under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
DL-1-(alpha-Methylbenzyl)-2-methylimidazole-5-carboxylic acid ethyl ester nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
DL-1-(alpha-Methylbenzyl)-2-methylimidazole-5-carboxylic acid ethyl ester nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of DL-1-(alpha-Methylbenzyl)-2-methylimidazole-5-carboxylic acid ethyl ester nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Methylbenzyl alcohol: Shares a similar structural motif but lacks the imidazole ring and nitrate group.
Alpha-Methylbenzylamine: Contains the alpha-methylbenzyl group but differs in its functional groups and overall structure.
Uniqueness
DL-1-(alpha-Methylbenzyl)-2-methylimidazole-5-carboxylic acid ethyl ester nitrate is unique due to its combination of an imidazole ring, carboxylic acid ester, and nitrate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
36363-26-5 |
|---|---|
Molekularformel |
C15H19N3O5 |
Molekulargewicht |
321.33 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-(1-phenylethyl)imidazole-4-carboxylate;nitric acid |
InChI |
InChI=1S/C15H18N2O2.HNO3/c1-4-19-15(18)14-10-16-12(3)17(14)11(2)13-8-6-5-7-9-13;2-1(3)4/h5-11H,4H2,1-3H3;(H,2,3,4) |
InChI-Schlüssel |
OCRZZEHGAYSYSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N1C(C)C2=CC=CC=C2)C.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


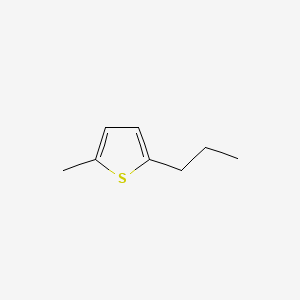
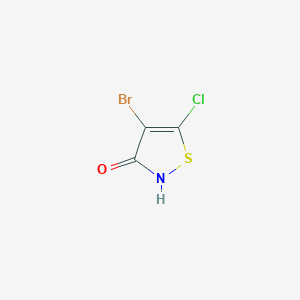
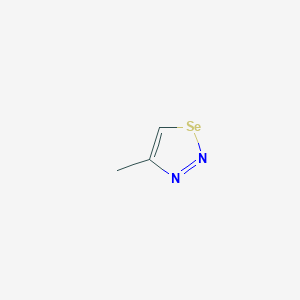

![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
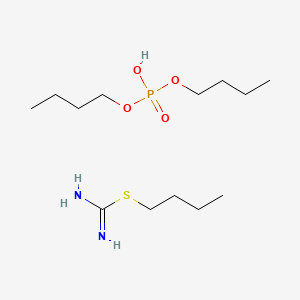
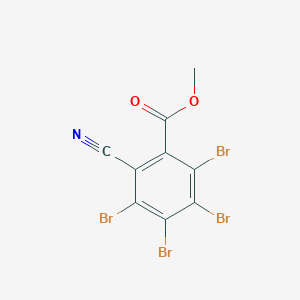
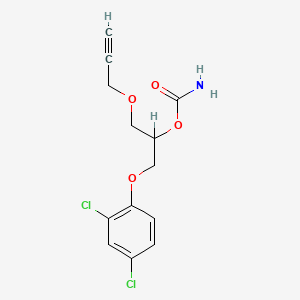
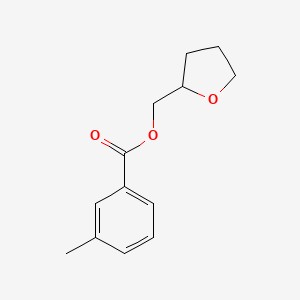
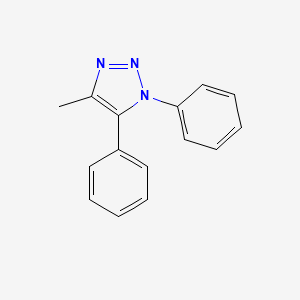
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
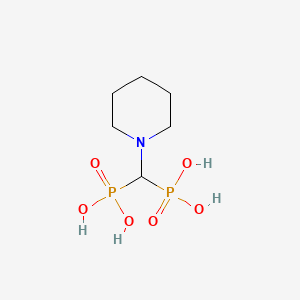
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
